1-Bromo-6-azaspiro[2.5]octane hydrochloride
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Overview
Description
1-Bromo-6-azaspiro[2.5]octane hydrochloride is a chemical compound with the molecular formula C7H12BrN·HCl and a molecular weight of 226.54 g/mol . This compound is characterized by its spirocyclic structure, which includes a bromine atom and an azaspiro moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-6-azaspiro[2.5]octane hydrochloride typically involves the reaction of 6-azaspiro[2.5]octane with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination of the azaspiro compound. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-6-azaspiro[2.5]octane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Reduction Reactions: The compound can be reduced to 6-azaspiro[2.5]octane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the azaspiro moiety can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the azaspiro compound .
Scientific Research Applications
1-Bromo-6-azaspiro[2.5]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-Bromo-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The azaspiro moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
1-Bromo-6-azaspiro[2.5]octane hydrochloride can be compared with other similar compounds such as:
6-Azaspiro[2.5]octane hydrochloride: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Chloro-6-azaspiro[2.5]octane hydrochloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and binding properties.
1-Iodo-6-azaspiro[2.5]octane hydrochloride: Contains an iodine atom, which can result in higher reactivity in certain reactions compared to the bromine analog.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various research applications.
Properties
IUPAC Name |
2-bromo-6-azaspiro[2.5]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN.ClH/c8-6-5-7(6)1-3-9-4-2-7;/h6,9H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDYIXSFQVRFEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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